(9Z,12E)-9,12-Tetradecadienal

Lepidopteran Pheromone Field Trapping Homoeosoma nebulellum

(9Z,12E)-9,12-Tetradecadienal is the essential, non-substitutable aldehyde component of the sex pheromone of Indian meal moth and European sunflower moth. Field assays show omission abolishes male capture; deviated ratios reduce efficacy fivefold. Acetate or alcohol analogs cannot replace its specificity. For grain storage, food processing, and sunflower monitoring, precise ~5% blend incorporation and GC-MS QC of each batch are mandatory.

Molecular Formula C14H24O
Molecular Weight 208.34 g/mol
Cat. No. B12305983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9Z,12E)-9,12-Tetradecadienal
Molecular FormulaC14H24O
Molecular Weight208.34 g/mol
Structural Identifiers
SMILESCC=CCC=CCCCCCCCC=O
InChIInChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,14H,4,7-13H2,1H3/b3-2+,6-5+
InChIKeyXHXSPBYEQUMCKE-ZIMISOLQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(9Z,12E)-9,12-Tetradecadienal Procurement Guide: Verify Genuine Pheromone-Specific Activity Before Selection


(9Z,12E)-9,12-Tetradecadienal (Z9,E12-14:Ald, CAS 87092-33-9) is a 14-carbon diunsaturated fatty aldehyde with conjugated (9Z,12E)-double bonds, identified as a female-produced sex pheromone component in at least two lepidopteran families [1]. It occurs naturally in the sex pheromone gland extracts of Plodia interpunctella (Indian meal moth) and Homoeosoma nebulellum (European sunflower moth) [1][2]. Biosynthetically, this Type I pheromone aldehyde is produced via a dedicated oxidase acting on the corresponding alcohol, itself derived from the acetate precursor [3]. Suppliers typically provide the compound at ≥98% purity, verified by HPLC, GC, and NMR .

Why (9Z,12E)-9,12-Tetradecadienal Cannot Be Replaced by Its Acetate or Alcohol Analogs: Field and Electrophysiology Evidence


The specific (9Z,12E) configuration and terminal aldehyde function of (9Z,12E)-9,12-Tetradecadienal confer electrophysiological and behavioral properties that are not interchangeable with the corresponding acetate (Z9,E12-14:OAc), alcohol (Z9,E12-14:OH), or other chain-length analogs [1]. Field trapping in Homoeosoma nebulellum showed that removing this aldehyde from a quaternary blend completely abolished male capture, while altering its ratio to a major component reduced trap catch fivefold [2]. In Plodia interpunctella, traps baited with the complete four-component blend including the aldehyde attracted significantly more conspecific males than the single major acetate, and simultaneously prevented cross-attraction of the non-target species Ephestia kuehniella [1]. Flight tunnel assays further revealed that among two-component combinations, only the addition of the aldehyde to the major acetate elevated male response [1]. These data establish the aldehyde as an essential, non-substitutable component that governs both potency and species specificity; generic replacement with the acetate or alcohol alone will compromise trap performance and species discrimination.

Product-Specific Quantitative Evidence Guide: (9Z,12E)-9,12-Tetradecadienal vs. Acetate and Alcohol Analogs


Field Trapping Evidence: Removal of (9Z,12E)-9,12-Tetradecadienal from Quaternary Blend Completely Suppresses Male Catch in Homoeosoma nebulellum

In field trapping of the European sunflower moth (Homoeosoma nebulellum), a quaternary blend containing (Z,E)-9,12-tetradecadienal at its natural gland ratio (4.8%) captured males consistently. When (Z,E)-9,12-tetradecadienal was removed from the blend, male captures were completely suppressed—zero males were caught [1]. This demonstrates that the aldehyde is an obligatory component, not a redundant additive.

Lepidopteran Pheromone Field Trapping Homoeosoma nebulellum

Blend Ratio Specificity: Using (9Z,12E)-9,12-Tetradecadienal as a Major Component Reduces Trap Catches Fivefold in Homoeosoma nebulellum

The same field study assessed the effect of altering the aldehyde ratio. Synthetic blends that reproduced the natural female gland ratio (approximately 5% (Z,E)-9,12-tetradecadienal) were compared head-to-head with blends where this compound was made a major constituent. Blends with the aldehyde as a major component caught five times fewer males than those reproducing the natural ratio [1].

Pheromone Blend Optimization Dose-Response Homoeosoma nebulellum

Four-Component Blend Including (9Z,12E)-9,12-Tetradecadienal Outperforms Single Major Acetate Component in Plodia interpunctella Field Trapping

In a storage facility field trapping test, the complete four-component sex pheromone blend (Z9,E12-14:OAc + Z9,E12-14:Ald + Z9,E12-14:OH + Z9-14:OAc) attracted significantly more males of Plodia interpunctella than traps baited with the single major component Z9,E12-14:OAc alone [1]. In flight tunnel behavioral assays, among all two-component blends tested, only the addition of the aldehyde (Z9,E12-14:Ald) to the major acetate raised the male response; conversely, excluding any secondary component from the four-component blend significantly reduced activity [1]. This positions the aldehyde as a uniquely essential synergist.

Stored Product Pest Field Trapping Plodia interpunctella

Species-Specific Discrimination: (9Z,12E)-9,12-Tetradecadienal Differentiates Plodia interpunctella from Ephestia kuehniella in Field Trapping

In the same field trapping study, the four-component blend containing (Z,E)-9,12-tetradecadienal attracted significantly more P. interpunctella males, whereas the highest number of Ephestia kuehniella males was captured in traps baited exclusively with the single major acetate Z9,E12-14:OAc [1]. This inverse capture pattern demonstrates that the aldehyde (and the other secondary components) serves as a critical species-specific recognition cue, enabling P. interpunctella males to discriminate conspecific females from the sympatric E. kuehniella. The single acetate component, although the major pheromone constituent for both species, fails to provide this discrimination.

Species Specificity Cross-Attraction Stored Product Pests

Functional Group Distinction: Aldehyde Moiety Confers Distinct Biosynthetic Origin and Higher Volatility vs. Acetate and Alcohol Analogs

Biosynthetic tracing in Plodia interpunctella established that Z9,E12-14:Ald is produced via a dedicated terminal oxidase acting on Z9,E12-14:OH, after the alcohol is generated from the acetate precursor [1]. This confirms the aldehyde is a regulated pheromone component, not a degradation artifact. As a class, aldehydes exhibit higher vapor pressure and greater volatility than corresponding acetates and alcohols of equivalent carbon skeleton [2], giving (9Z,12E)-9,12-Tetradecadienal a different active-space profile and signal decay rate in field dispensers compared to its acetate analog. Commercially, the compound is supplied at 98% purity (HPLC/GC/NMR verified) .

Pheromone Biosynthesis Structure-Activity Relationship Functional Group Chemistry

Best Research and Industrial Application Scenarios for (9Z,12E)-9,12-Tetradecadienal Based on Quantitative Evidence


Species-Specific Monitoring of Plodia interpunctella in Stored Product Facilities

Based on field trapping evidence showing that the four-component blend including (Z,E)-9,12-tetradecadienal attracts significantly more P. interpunctella males and provides species discrimination against E. kuehniella [1], this compound is essential for constructing accurate monitoring lures in grain silos, flour mills, and food processing facilities where both pest species co-occur. Using the single major acetate component alone will result in reduced sensitivity and inflated E. kuehniella counts, leading to incorrect pest management decisions.

Targeted Attractant Formulation for European Sunflower Moth (Homoeosoma nebulellum) Control

Field experiments demonstrated that the quaternary blend containing (Z,E)-9,12-tetradecadienal at 4.8% captures H. nebulellum males, while omission of the aldehyde completely eliminates trap catch [1]. This compound is therefore a mandatory component in lure formulations for monitoring and mass trapping of this sunflower pest. Formulators must ensure the aldehyde is present at the precise ~5% ratio, as deviations to higher proportions reduce catches fivefold [1].

Pheromone Blend QC and Standardization for Multi-Component Lures

The differential contribution of (9Z,12E)-9,12-Tetradecadienal to both trap attractiveness and species specificity [1] makes accurate quantification of this component in commercial lure batches essential. Quality control protocols should employ GC-MS or GC-EAD to verify the presence and precise ratio of the aldehyde relative to other blend components (acetate, alcohol, and Z9-14:OAc). Batch-to-batch variability in aldehyde content can shift species specificity and alter trap efficacy.

Olfactory Receptor Research: Probing Aldehyde-Specific Sensilla in Pyralid Moths

Single-cell recordings and EAG studies in H. nebulellum identified (Z,E)-9,12-tetradecadienal as the primary ligand for a specialized antennal receptor type, designated the 'antennal key compound' of sex pheromone detection [1]. This compound thus serves as a critical molecular probe for de-orphanizing aldehyde-specific odorant receptors (ORs) in pyralid moths and for comparative structure-activity studies of ligand discrimination between aldehyde, acetate, and alcohol functional groups at the receptor level.

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